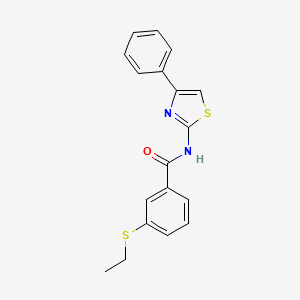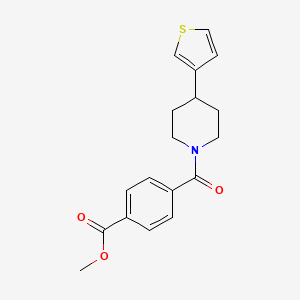![molecular formula C20H21N3OS B2739764 1-(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)-2-(1H-indol-3-yl)ethanone CAS No. 2034521-78-1](/img/structure/B2739764.png)
1-(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)-2-(1H-indol-3-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-(6,7-Dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)-2-(1H-indol-3-yl)ethanone is a complex organic compound characterized by a unique structure featuring a thienopyridine ring fused to an azetidine ring and an indole moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)-2-(1H-indol-3-yl)ethanone typically involves multi-step organic synthesis techniques, including:
Formation of the Thienopyridine Ring: : This ring is synthesized through cyclization reactions, often starting with thieno compounds and pyridine derivatives under conditions that promote ring closure, such as the use of strong acids or bases and elevated temperatures.
Azetidine Synthesis: : Azetidine is synthesized from intermediates through azetidinone formation, usually involving the reaction of ketones with amines under reductive conditions.
Coupling Reactions: : The synthesized thienopyridine and azetidine units are coupled using agents such as Grignard reagents or through catalytic hydrogenation to form the desired intermediate.
Indole Introduction: : The indole moiety is introduced through electrophilic substitution or condensation reactions, facilitated by catalysts such as Lewis acids or bases.
Industrial Production Methods
In industrial settings, the synthesis is scaled up with optimized reaction conditions, improved yields, and cost-effective processes. Techniques such as continuous flow chemistry and the use of automated synthesizers enhance the efficiency and scalability of production.
化学反応の分析
Types of Reactions
Oxidation: : The compound can undergo oxidative transformations, typically facilitated by oxidizing agents like hydrogen peroxide or transition metal oxides.
Reduction: : Reduction reactions involve the use of reagents such as lithium aluminum hydride or catalytic hydrogenation to modify specific functional groups within the compound.
Substitution: : The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by others under controlled conditions.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide, potassium permanganate, or metal oxides under acidic or basic conditions.
Reduction: : Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation with palladium or platinum catalysts.
Substitution: : Halogenating agents, alkylating agents, and various nucleophiles or electrophiles in the presence of catalysts or solvents.
Major Products Formed
The major products depend on the type of reaction. Oxidation typically yields ketones or carboxylic acids, reduction results in alcohols or amines, and substitution reactions produce diverse substituted derivatives.
科学的研究の応用
1-(3-(6,7-Dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)-2-(1H-indol-3-yl)ethanone finds applications in several scientific fields:
Chemistry: : Used as an intermediate in organic synthesis and the development of novel compounds.
Biology: : Studied for its potential biological activity and interaction with biomolecules.
Medicine: : Investigated for therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: : Employed in the production of specialty chemicals and materials.
作用機序
The compound's mechanism of action involves interaction with specific molecular targets:
Molecular Targets: : Enzymes, receptors, and other proteins that modulate biological processes.
Pathways Involved: : Cellular signaling pathways, gene expression modulation, and metabolic pathways.
The compound exerts its effects through binding to active sites or allosteric sites on target molecules, altering their activity and triggering downstream effects.
類似化合物との比較
Similar Compounds
Thienopyridines: : Compounds with a similar core structure but different substituents, known for their diverse biological activities.
Azetidinones: : Four-membered lactams used in the synthesis of various pharmacologically active compounds.
Indole Derivatives: : Molecules containing the indole moiety, widely studied for their biological and pharmacological properties.
Uniqueness
1-(3-(6,7-Dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)-2-(1H-indol-3-yl)ethanone is unique due to its intricate molecular structure, which imparts distinct reactivity and potential for diverse applications in research and industry.
This comprehensive overview should provide a solid foundation for understanding the compound's synthesis, reactions, applications, mechanism, and comparison with similar compounds
特性
IUPAC Name |
1-[3-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)azetidin-1-yl]-2-(1H-indol-3-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3OS/c24-20(9-15-10-21-18-4-2-1-3-17(15)18)23-12-16(13-23)22-7-5-19-14(11-22)6-8-25-19/h1-4,6,8,10,16,21H,5,7,9,11-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIZVSRVCXWMWTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1SC=C2)C3CN(C3)C(=O)CC4=CNC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![6-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2739681.png)
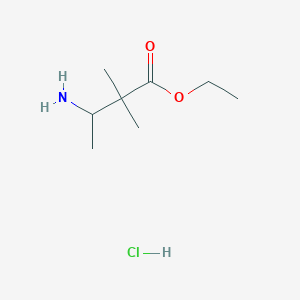

![N-(4-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2739684.png)
![N-(3-methylbutyl)-2-[8-(2-methylpropyl)-7,12-dioxo-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9-trien-11-yl]acetamide](/img/structure/B2739686.png)
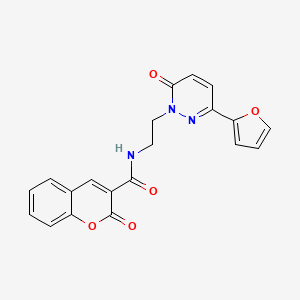
![4,6-dimethyl-3-(1H-pyrrol-1-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B2739694.png)
![N-[3-(1-BENZOFURAN-2-YL)-3-HYDROXYPROPYL]-2-BROMOBENZAMIDE](/img/structure/B2739696.png)
![N'-benzyl-N-[2-(4-fluorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]ethanediamide](/img/structure/B2739697.png)
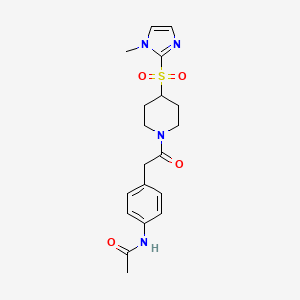
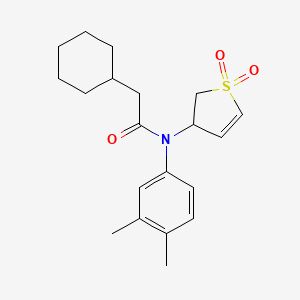
![2-(3-{[(Tert-butoxy)carbonyl]amino}bicyclo[1.1.1]pentan-1-yl)acetic acid](/img/structure/B2739701.png)
